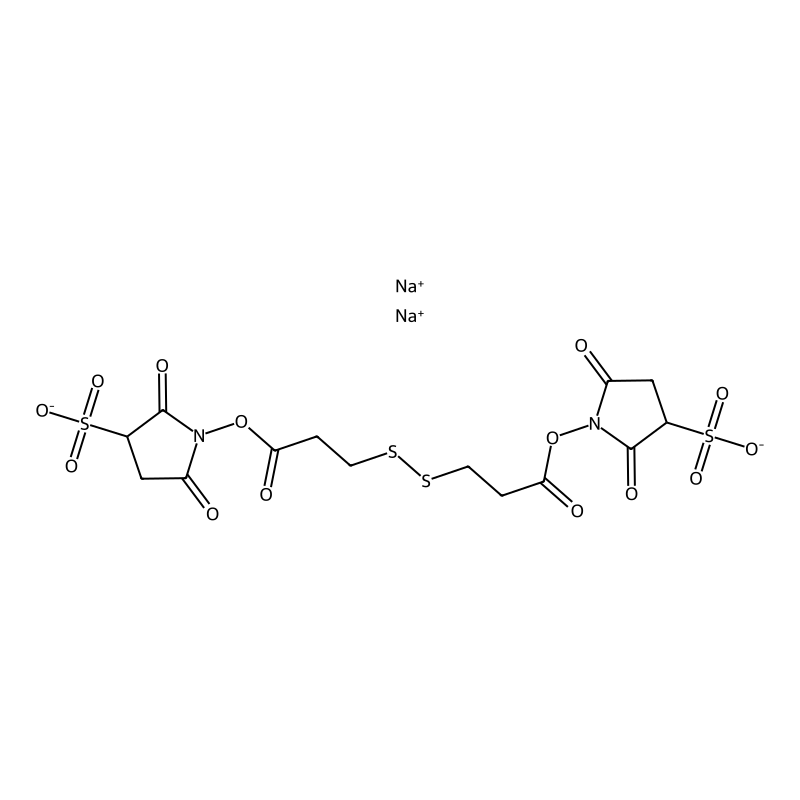

DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Mechanism of Action

DTSSP is a homobifunctional crosslinker, meaning it contains identical reactive groups at both ends of its molecule. These reactive groups are N-hydroxysulfosuccinimide (NHS) esters, which readily react with primary amine groups (present in the side chains of lysine residues and the N-terminus of proteins) at physiological pH (7-9) to form stable amide bonds []. This process covalently links two protein molecules within close proximity (determined by the spacer arm length) [].

- Reaction with Primary Amines: NHS esters undergo nucleophilic substitution with primary amines, forming an amide bond and releasing the NHS leaving group [].

- Crosslinking: The NHS esters at both ends of DTSSP react with primary amines on different protein molecules, covalently linking them [].

Advantages of DTSSP

- Water Solubility: DTSSP is highly soluble in water, making it suitable for working in aqueous environments commonly used in biological experiments [, ].

- Cell Membrane Impermeability: The large size of DTSSP prevents it from passively crossing cell membranes. This allows for targeted crosslinking of proteins on the cell surface [].

- Cleavable Disulfide Bond: The spacer arm of DTSSP contains a disulfide bond that can be cleaved by reducing agents like DTT or TCEP. This allows for the reversal of crosslinking and the separation of crosslinked products for further analysis [, ].

3,3'-Dithiobis(sulfosuccinimidyl propionate) is a water-soluble, homobifunctional crosslinking reagent primarily used in biochemical applications. It features two sulfo-N-hydroxysuccinimide esters that react with primary amines, allowing for the formation of covalent amide bonds. This compound is notable for its ability to crosslink proteins and other biomolecules, making it invaluable in studies of protein interactions and structural biology .

The primary chemical reaction involving 3,3'-dithiobis(sulfosuccinimidyl propionate) is the formation of covalent bonds between the sulfo-N-hydroxysuccinimide esters and primary amines present in proteins. This reaction results in the release of N-hydroxysuccinimide and the formation of stable amide linkages. The presence of disulfide bonds in DTSSP allows for thiol-exchange reactions, which can complicate data interpretation during mass spectrometry analysis due to potential scrambling of disulfide bonds .

3,3'-Dithiobis(sulfosuccinimidyl propionate) exhibits significant biological activity by stabilizing protein-protein interactions. It is commonly used to crosslink proteins at the cell surface, facilitating studies on receptor interactions and signaling pathways. The compound has been shown to be effective in stabilizing integrin-tetraspanin interactions, which are crucial for various cellular processes .

The synthesis of 3,3'-dithiobis(sulfosuccinimidyl propionate) typically involves the reaction of dithiobis(succinimidyl propionate) with sulfonation agents to introduce sulfonate groups, enhancing its solubility in aqueous solutions. The final product can be purified through precipitation or chromatography techniques to ensure high purity suitable for biological applications .

Uniqueness: The distinct feature of 3,3'-dithiobis(sulfosuccinimidyl propionate) lies in its water solubility due to sulfonation, making it particularly useful for biological studies involving aqueous environments where other crosslinkers may not be applicable.

Interaction studies utilizing 3,3'-dithiobis(sulfosuccinimidyl propionate) often involve assessing protein complexes formed under various conditions. The compound's ability to stabilize transient interactions allows researchers to capture and analyze these complexes more effectively. For instance, isotope-labeled versions of DTSSP have been used to quantify thiol-exchange reactions and evaluate the extent of disulfide scrambling during mass spectrometry analysis .

3,3'-Dithiobis(sulfosuccinimidyl propionate) represents a symmetrical homobifunctional crosslinking reagent characterized by two distinct structural domains connected by a central disulfide bridge [1]. The molecular architecture consists of sulfo-N-hydroxysuccinimide ester reactive groups positioned at each terminus of an eight-carbon spacer arm that incorporates a central disulfide bond [2]. This compound exists in two primary forms: the free acid form with molecular formula C14H16N2O14S4 and molecular weight of 564.54 g/mol, and the more commonly utilized disodium salt form with formula C14H14N2Na2O14S4 and molecular weight of 608.51 g/mol [3] [4].

The sulfo-N-hydroxysuccinimide ester moieties serve as the primary reactive centers of the molecule, specifically targeting primary amine groups through nucleophilic acyl substitution reactions [5]. These reactive groups are characterized by their enhanced water solubility compared to their non-sulfonated counterparts, attributed to the presence of sulfonate functional groups that confer ionic character to the molecule [6]. The ester linkage in the sulfo-N-hydroxysuccinimide group facilitates the formation of stable amide bonds with primary amines while releasing N-hydroxysulfosuccinimide as a leaving group [7].

The central disulfide bridge constitutes a critical structural feature that distinguishes this compound from non-cleavable crosslinkers [8]. This disulfide bond is formed between two sulfur atoms, each covalently attached to a three-carbon propanoic acid chain that extends from the succinimidyl ester groups [9]. The disulfide linkage provides the molecule with its characteristic redox sensitivity, enabling controlled cleavage under reducing conditions [10].

| Structural Component | Chemical Feature | Functional Role |

|---|---|---|

| Sulfo-NHS Esters | N-hydroxysulfosuccinimide ester groups | Primary amine reactivity |

| Disulfide Bridge | Central S-S bond | Redox-sensitive cleavage site |

| Propanoic Chains | Three-carbon linkers | Structural spacer elements |

| Sulfonate Groups | Ionic functional groups | Water solubility enhancement |

Spacer Arm Geometry and Length (12.0 Å)

The spacer arm of 3,3'-dithiobis(sulfosuccinimidyl propionate) exhibits a precisely defined geometric configuration with a total length of 12.0 Ångströms when fully extended [11] [12]. This eight-atom spacer arm encompasses the complete chain from one reactive sulfo-N-hydroxysuccinimide ester group to the other, including the central disulfide bond and the flanking propanoic acid segments [13]. The spacer arm geometry plays a fundamental role in determining the crosslinking capabilities and structural constraints imposed by the reagent.

The molecular geometry of the spacer arm is characterized by a linear arrangement of carbon and sulfur atoms that provides flexibility while maintaining structural integrity [14]. The eight-atom composition consists of three carbon atoms on each side of the central disulfide bond, creating a symmetrical architecture that permits rotational freedom around single bonds [15]. This structural flexibility enables the molecule to accommodate various spatial orientations during crosslinking reactions with target proteins.

The 12.0 Ångström length places this compound in the medium-range category of crosslinking reagents, providing sufficient distance to bridge protein domains or subunits while maintaining specificity for proximal amino groups [16]. Research findings indicate that this spacer length is optimal for capturing protein-protein interactions within the typical range of lysine residue distances found in native protein structures [17]. The geometric constraints imposed by the spacer arm length directly influence the types of molecular interactions that can be captured and stabilized through crosslinking.

Comparative analysis of crosslinker spacer arms demonstrates that the 12.0 Ångström length of 3,3'-dithiobis(sulfosuccinimidyl propionate) provides an optimal balance between accessibility and selectivity [18]. Shorter spacer arms may fail to bridge distant amino groups, while longer spacers may introduce non-specific interactions that compromise experimental specificity [19]. The eight-atom spacer configuration has been extensively validated in structural biology applications where precise distance constraints are critical for accurate protein structure determination [20].

Solubility Profile and pH Stability

The solubility characteristics of 3,3'-dithiobis(sulfosuccinimidyl propionate) are fundamentally determined by the presence of sulfonate groups that confer high water solubility to the molecule [21]. The compound exhibits excellent aqueous solubility with reported values exceeding 6 mg/mL in water, eliminating the need for organic solvents that are typically required for non-sulfonated crosslinking reagents [22]. This enhanced solubility profile makes the compound particularly suitable for biological applications where organic solvent compatibility may be problematic.

The pH stability of 3,3'-dithiobis(sulfosuccinimidyl propionate) exhibits a complex relationship with the reactivity of the sulfo-N-hydroxysuccinimide ester groups [23]. Optimal crosslinking reactions occur within the pH range of 7.0 to 9.0, where primary amine groups exist predominantly in their deprotonated, nucleophilic form [24]. However, the stability of the ester groups themselves decreases significantly as pH increases due to competing hydrolysis reactions [25].

Hydrolysis kinetics studies reveal that the sulfo-N-hydroxysuccinimide ester groups undergo time-dependent degradation in aqueous solutions, with rates that increase dramatically with increasing pH [26]. At pH 7.0 and 0°C, the hydrolysis half-life is approximately 4-5 hours, providing a reasonable working window for crosslinking experiments [27]. However, at pH 8.6 and 4°C, the half-life decreases precipitously to approximately 10 minutes, severely limiting the practical utility of the reagent under these conditions [28].

| pH Value | Temperature | Hydrolysis Half-life | Practical Implications |

|---|---|---|---|

| 7.0 | 0°C | 4-5 hours | Extended working time |

| 7.0 | Room temperature | 2-3 hours | Standard reaction conditions |

| 8.0 | 4°C | 1 hour | Reduced working window |

| 8.6 | 4°C | 10 minutes | Very limited stability |

The solubility profile also encompasses buffer compatibility considerations, as primary amine-containing buffers such as Tris and glycine compete with target proteins for reaction with the crosslinker [29]. Phosphate-buffered saline, HEPES, and other non-amine buffers are recommended to maximize crosslinking efficiency while maintaining appropriate pH conditions [30]. The compound can be prepared as stock solutions in water or dilute buffer systems, although immediate use is recommended to minimize hydrolytic degradation [31].

Redox Sensitivity of Central Disulfide Bond

The central disulfide bond of 3,3'-dithiobis(sulfosuccinimidyl propionate) exhibits characteristic redox sensitivity that enables controlled cleavage of crosslinked products under reducing conditions. This disulfide bridge represents the primary site of vulnerability to reduction, making it possible to reverse crosslinking reactions and analyze individual components of crosslinked complexes [32]. The redox sensitivity is fundamental to the utility of this compound in applications requiring reversible protein crosslinking.

Reducing agents commonly employed for disulfide bond cleavage include dithiothreitol, tris(2-carboxyethyl)phosphine, and β-mercaptoethanol, each exhibiting different kinetic profiles and optimal reaction conditions [33]. Dithiothreitol at concentrations of 10-50 mM effectively cleaves the disulfide bond within 30 minutes at 37°C, while tris(2-carboxyethyl)phosphine demonstrates superior stability and effectiveness across a broader pH range [34]. β-mercaptoethanol, when used in sodium dodecyl sulfate-polyacrylamide gel electrophoresis sample loading buffers, provides complete cleavage at 100°C within 5 minutes [35].

The mechanism of disulfide bond reduction involves nucleophilic attack by the reducing agent on one of the sulfur atoms, resulting in the formation of mixed disulfides that subsequently undergo further reduction to yield free thiol groups [36]. This process effectively cleaves the crosslinker into two separate fragments, each bearing a thiol group attached to the original crosslinked protein [37]. The reaction kinetics are influenced by factors including reducing agent concentration, temperature, pH, and the local chemical environment surrounding the disulfide bond.

Research findings demonstrate that the redox sensitivity of the central disulfide bond can be exploited for analytical purposes, particularly in mass spectrometry-based protein structure studies. The ability to cleave crosslinked peptides enables identification of crosslinking sites and validation of structural models through comparison of crosslinked and non-crosslinked peptide fragments. However, studies have also revealed that thiol-exchange reactions can occur during sample processing, potentially leading to artifact formation that must be carefully controlled through optimization of reaction conditions.

| Reducing Agent | Concentration | Temperature | Time | Effectiveness |

|---|---|---|---|---|

| Dithiothreitol | 10-50 mM | 37°C | 30 minutes | Complete cleavage |

| Tris(2-carboxyethyl)phosphine | 5-50 mM | Room temperature | <5 minutes | Highly effective |

| β-mercaptoethanol | 2% in sample buffer | 100°C | 5 minutes | Complete cleavage |

| Glutathione | 5 mM | 37°C | Variable | Physiologically relevant |

The industrial synthesis of 3,3'-dithiobis(sulfosuccinimidyl propionate) involves sophisticated multi-step protocols designed to achieve high purity and consistent quality at commercial scale. The primary synthetic route begins with the preparation of dithiobis(succinimidyl propionate) as a precursor, followed by controlled sulfonation to introduce the sulfonate groups that confer water solubility [2].

Industrial synthesis protocols typically employ a temperature-controlled approach, maintaining conditions between room temperature and moderate heating (typically 40-60°C) to prevent thermal degradation of the sensitive N-hydroxysuccinimide ester groups [3]. The sulfonation step requires careful addition of sulfonating agents to the dithiobis(succinimidyl propionate) precursor, with continuous monitoring of reaction pH and temperature to ensure complete conversion while minimizing side reactions [3].

Manufacturing facilities utilize specialized equipment including glass-lined reactors with temperature control, pH monitoring systems, and inert atmosphere capabilities to prevent moisture-induced hydrolysis of the reactive NHS ester groups [2]. The reaction is typically conducted under nitrogen or argon atmosphere, as the NHS ester moiety readily hydrolyzes and becomes non-reactive in the presence of moisture [2] [3].

The industrial process incorporates multiple purification steps, including recrystallization from appropriate solvent systems and controlled precipitation techniques. Quality control monitoring occurs at each stage, with in-process testing for purity, moisture content, and chemical identity [4]. Typical industrial yields range from 75-85% with final purity specifications of ≥90% as determined by high-performance liquid chromatography [4] [5].

Scale-up considerations include heat and mass transfer optimization, as the reaction kinetics can vary significantly between laboratory and industrial scales due to different surface area to volume ratios and mixing dynamics [6]. Industrial batches typically range from 15 cubic meters to 75 cubic meters, requiring specialized handling procedures for the moisture-sensitive product [6].

Purity Assessment via Quantitative Nuclear Magnetic Resonance

Quantitative nuclear magnetic resonance spectroscopy represents the gold standard for purity assessment of 3,3'-dithiobis(sulfosuccinimidyl propionate), providing absolute quantification without the need for identical reference standards [7] [8]. The quantitative 1H nuclear magnetic resonance method offers several distinct advantages for crosslinker characterization, including its fundamental basis on physical principles rather than comparative methods [9].

Sample preparation for quantitative nuclear magnetic resonance analysis requires precise weighing (±0.01 milligram accuracy) of 4-12 milligrams of 3,3'-dithiobis(sulfosuccinimidyl propionate) into standard 5 millimeter nuclear magnetic resonance tubes [8]. The solvent system typically employs deuterated dimethyl sulfoxide or deuterated water, with predetermined volumes (600 microliters) to achieve consistent sample height matching the probe coil geometry [8].

Instrumental parameters for quantitative nuclear magnetic resonance include single pulse experiments without carbon decoupling, maintaining sample temperature at 25°C (±0.1 K), and acquiring 64,000 data points with zero-filling to 256,000 points [8]. The number of scans varies based on sample concentration and molecular weight, typically ranging from 16 to 128 scans for optimal signal-to-noise ratios [8].

The 100% method represents the most widely used quantitative nuclear magnetic resonance approach for purity determination, calculating purity based on the ratio of target analyte integrals to total observable integrals in the spectrum [7]. This method requires identification of the purest signal of the target analyte, determination of corresponding proton numbers, and calculation of normalized integral values for all impurity signals [7].

Alternative quantitative nuclear magnetic resonance methods include internal calibrant, external calibrant, and combined external calibrant-internal calibrant approaches, each offering specific advantages for different analytical scenarios [7] [8]. The internal calibrant method utilizes a known pure compound added to the sample, while external calibrant methods employ separate reference measurements [8].

Precision and accuracy of quantitative nuclear magnetic resonance purity assessment for 3,3'-dithiobis(sulfosuccinimidyl propionate) typically achieve relative standard deviations of less than 0.5% when performed under optimized conditions [10] [11]. The method successfully detects and quantifies impurities at levels as low as 0.1%, making it suitable for high-purity applications [10].

Spectroscopic Characterization (Infrared Spectroscopy, Mass Spectrometry)

Infrared spectroscopy provides comprehensive functional group identification and structural confirmation for 3,3'-dithiobis(sulfosuccinimidyl propionate), utilizing characteristic vibrational frequencies of key molecular components [12]. The infrared spectrum exhibits distinctive absorption bands corresponding to N-hydroxysuccinimide ester groups, disulfide bonds, and sulfonate functionalities [13].

The carbonyl stretching region (1700-1800 cm⁻¹) displays characteristic peaks for the N-hydroxysuccinimide ester groups, with the NHS ester carbonyl typically appearing at approximately 1745 cm⁻¹ [13]. The presence of dual NHS ester groups in the homobifunctional crosslinker results in intensified absorption in this region compared to monofunctional derivatives [13].

Sulfonate group identification occurs through characteristic S=O stretching vibrations appearing as strong bands in the 1150-1200 cm⁻¹ and 1300-1350 cm⁻¹ regions [12]. The asymmetric and symmetric sulfonate stretches provide confirmation of successful sulfonation during synthesis [13]. Additionally, the disulfide bond exhibits a characteristic C-S stretching vibration typically observed around 650-700 cm⁻¹ [12].

Sample preparation for infrared analysis utilizes potassium bromide pellet technique or attenuated total reflectance methods, with careful attention to moisture exclusion due to the hygroscopic nature of 3,3'-dithiobis(sulfosuccinimidyl propionate) [14]. Spectra are typically recorded in the range of 4000-400 cm⁻¹ with resolution of 4 cm⁻¹ or better [12].

Mass spectrometry analysis provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns [15] [16]. Electrospray ionization mass spectrometry represents the preferred ionization technique due to the ionic nature of the sulfonate groups, typically producing both positive and negative ion spectra [15].

The molecular ion peak appears at m/z 608.51 for the disodium salt form, with characteristic isotope patterns reflecting the presence of multiple sulfur atoms [5] [17]. Fragmentation patterns include loss of N-hydroxysuccinimide groups (molecular weight 115), resulting in prominent fragment ions [15]. The disulfide bond cleavage produces characteristic fragment patterns that aid in structural confirmation [16].

Collision-induced dissociation studies reveal that 3,3'-dithiobis(sulfosuccinimidyl propionate)-peptide adducts undergo predictable fragmentation, with preferential cleavage around the disulfide bond region [15]. This fragmentation behavior proves particularly useful for crosslinking applications and subsequent mass spectrometric analysis of protein complexes [16].

High-resolution mass spectrometry achieves mass accuracy within 2 parts per million, enabling elemental composition determination and differentiation from closely related compounds [18]. Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation studies [15].

Batch-Specific Quality Control Parameters

Comprehensive batch-specific quality control parameters ensure consistent product quality and performance characteristics for 3,3'-dithiobis(sulfosuccinimidyl propionate) across different manufacturing campaigns [19]. These parameters encompass physical, chemical, and performance attributes that directly impact crosslinking efficacy and product stability [20].

Appearance specifications require uniform white to off-white powder with no visible discoloration, clumping, or foreign matter [21] [22]. Visual inspection protocols include assessment under controlled lighting conditions, with photographic documentation for batch records [20]. Any deviation from specified appearance criteria triggers investigation and potential batch rejection [19].

Purity determination employs multiple analytical techniques, with high-performance liquid chromatography serving as the primary method for batch release [4]. Specifications typically require ≥80% purity, though commercial grades often achieve ≥90% purity [5] [17]. The analytical method utilizes reversed-phase chromatography with ultraviolet detection at 254 nanometers [4].

Moisture content determination utilizes Karl Fischer titration, with specifications requiring <0.5% water content due to the moisture-sensitive nature of N-hydroxysuccinimide esters [21]. Samples are analyzed immediately upon opening under controlled atmospheric conditions to prevent moisture uptake during testing [20].

Molecular weight confirmation employs mass spectrometry with acceptance criteria of 608.51 ± 0.1 Daltons for the disodium salt form [17]. This parameter ensures proper chemical identity and rules out synthesis-related impurities or degradation products [20].

Solubility testing verifies water solubility exceeding 6 milligrams per milliliter, confirming the amphiphilic nature imparted by sulfonate groups [5] [17]. The test utilizes gravimetric analysis with visual assessment for complete dissolution and absence of precipitation [19].

Storage stability studies monitor product degradation under accelerated conditions (40°C/75% relative humidity) and long-term conditions (-20°C) [21]. Stability data supports shelf-life determinations and storage recommendations, typically indicating stability for 2 years under proper storage conditions [23].

pH stability assessment evaluates product behavior across the functional pH range (7-9) used in crosslinking applications [22]. Testing includes dissolution in buffered solutions with monitoring for precipitation, color changes, or chemical degradation over time [19].

Functional performance testing evaluates crosslinking efficiency using model protein systems, ensuring that batch-to-batch variations do not compromise biological activity [24]. These tests typically employ standard proteins such as bovine serum albumin with quantitative assessment of crosslinking yield [24].

Trace metal analysis monitors potential catalyst residues from synthesis, with specifications limiting transition metals that could catalyze oxidative degradation [20]. Analysis employs inductively coupled plasma mass spectrometry with detection limits in the parts-per-million range [19].